molecular formula C14H20FN3S B5867510 N-ETHYL-4-(4-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-ETHYL-4-(4-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B5867510
M. Wt: 281.39 g/mol
InChI Key: YGTHQXULCCCIHV-UHFFFAOYSA-N
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Description

N-ETHYL-4-(4-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a fluorobenzyl group, an ethyl group, and a tetrahydropyrazinecarbothioamide moiety

Properties

IUPAC Name

N-ethyl-4-[(4-fluorophenyl)methyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3S/c1-2-16-14(19)18-9-7-17(8-10-18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTHQXULCCCIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-4-(4-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrazine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrazine ring. This can be achieved through the reaction of ethylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The next step involves the alkylation of the tetrahydropyrazine ring with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carbamothioamide Group: The final step involves the reaction of the intermediate product with ethyl isothiocyanate to introduce the carbamothioamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4-(4-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamothioamide group to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Amines, thiols; typically carried out in polar solvents under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-ETHYL-4-(4-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ETHYL-4-(4-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-METHYL-4-(4-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
  • N-ETHYL-4-(4-CHLOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
  • N-ETHYL-4-(4-BROMOBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Uniqueness

N-ETHYL-4-(4-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

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